molecular formula C10H12N2O2 B458448 N'-ethylidene-2-phenoxyacetohydrazide

N'-ethylidene-2-phenoxyacetohydrazide

Cat. No.: B458448
M. Wt: 192.21g/mol
InChI Key: JWJBLESBTIXRDP-FUQNDXKWSA-N
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Description

N'-ethylidene-2-phenoxyacetohydrazide (IUPAC name: (E)-N′-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide) is a hydrazide derivative synthesized via the condensation of 2-phenoxyacetohydrazide with 2-hydroxyacetophenone under acidic conditions . Its structure features a phenoxy group attached to the acetohydrazide backbone and an ethylidene substituent derived from the aldehyde component. The compound crystallizes in a hydrogen-bonded network, forming intramolecular O–H⋯N and intermolecular N–H⋯O interactions, which stabilize its conformation .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21g/mol

IUPAC Name

N-[(Z)-ethylideneamino]-2-phenoxyacetamide

InChI

InChI=1S/C10H12N2O2/c1-2-11-12-10(13)8-14-9-6-4-3-5-7-9/h2-7H,8H2,1H3,(H,12,13)/b11-2-

InChI Key

JWJBLESBTIXRDP-FUQNDXKWSA-N

SMILES

CC=NNC(=O)COC1=CC=CC=C1

Isomeric SMILES

C/C=N\NC(=O)COC1=CC=CC=C1

Canonical SMILES

CC=NNC(=O)COC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The structural diversity of acetohydrazides arises from variations in the hydrazide backbone and the substituents on the arylidene moiety. Key comparisons include:

Compound Name Substituents (R1, R2) Key Structural Features Reference
N'-ethylidene-2-phenoxyacetohydrazide R1 = phenoxy, R2 = 2-hydroxyphenyl Ethylidene group, intramolecular H-bonding
N-(4-fluorobenzylidene)-2-phenoxyacetohydrazide (9e) R1 = phenoxy, R2 = 4-fluorophenyl Electron-withdrawing fluorine enhances polarity
N-(2,4-dimethoxybenzylidene)-2-phenoxyacetohydrazide (9f) R1 = phenoxy, R2 = 2,4-dimethoxyphenyl Methoxy groups improve solubility
2-cyano-N'-(coumarin-3-yl)acetohydrazide (12) R1 = cyano, R2 = coumarin Cyano group increases electrophilicity
N'-(2-hydroxybenzylidene)-2-phenylacetohydrazide R1 = phenyl, R2 = 2-hydroxyphenyl Phenyl group alters lipophilicity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Compounds with electron-withdrawing groups (e.g., 9e, 12) exhibit higher polarity and reactivity compared to those with electron-donating groups (e.g., 9f, 15) .
  • Hydrogen Bonding : Hydroxyl substituents (e.g., 2-hydroxyphenyl in and ) facilitate intramolecular H-bonding, enhancing stability .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Spectral Data (IR/NMR) Reference
This compound Not reported Moderate in ethanol IR: 3186 cm⁻¹ (NH), 1690 cm⁻¹ (C=O)
9e 145–147 Low in water ¹H-NMR: δ 7.39–8.30 (ArH), 8.95 (coumarin-H4)
12 172 Soluble in DMSO IR: 2230 cm⁻¹ (CN), MS: m/z 269 (M⁺)
N'-(2-hydroxybenzylidene)-2-phenylacetohydrazide 254 (decomp.) Poor in hexane ¹H-NMR: δ 11.19 (NH, D2O exchangeable)

Trends :

  • Melting Points: Electron-withdrawing groups (e.g., cyano in 12) correlate with higher melting points due to increased crystallinity .
  • Solubility : Methoxy-substituted derivatives (e.g., 9f) show improved solubility in polar solvents compared to fluorinated analogs .

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